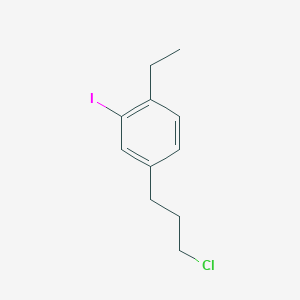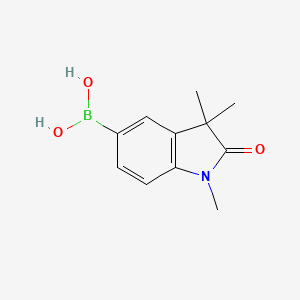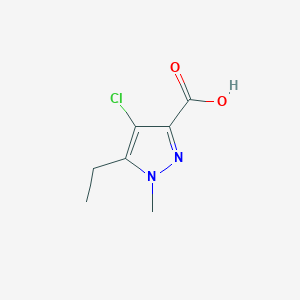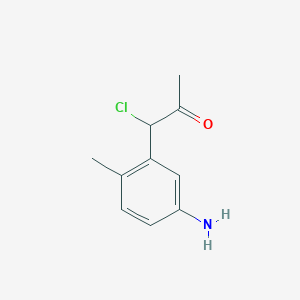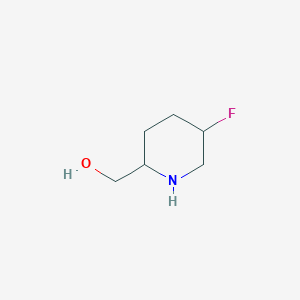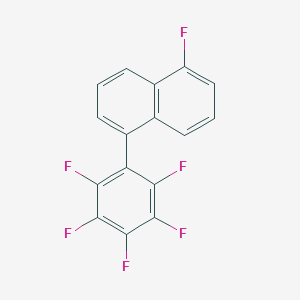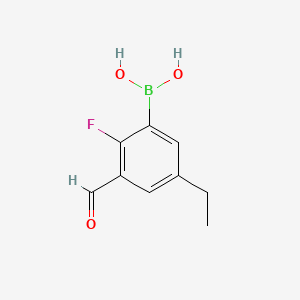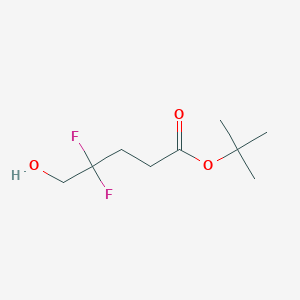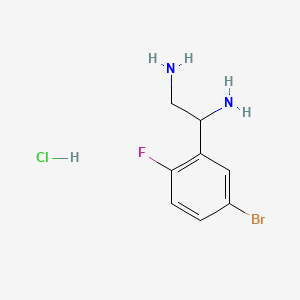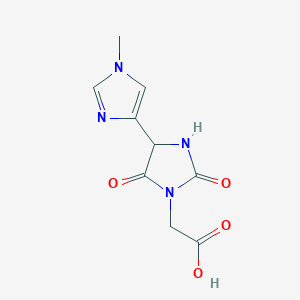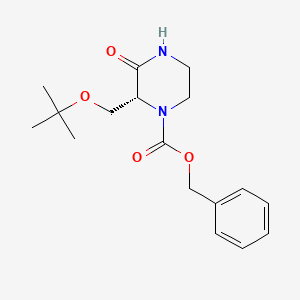
Benzyl (R)-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group, a tert-butoxymethyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Addition of the tert-Butoxymethyl Group: The tert-butoxymethyl group can be added through a reaction with tert-butyl bromoacetate in the presence of a base.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperazine derivative with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
化学反応の分析
Types of Reactions
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butoxymethyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butoxymethyl derivatives.
科学的研究の応用
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzyl tert-butyl ether: Similar in structure but lacks the piperazine ring and carboxylate ester.
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxymethyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-12-14-15(20)18-9-10-19(14)16(21)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChIキー |
INJTVQFGKWBLEN-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


